molecular formula C9H8BrN B1497581 3-Bromo-5-methyl-1H-indole CAS No. 1003708-62-0

3-Bromo-5-methyl-1H-indole

Cat. No.: B1497581
CAS No.: 1003708-62-0
M. Wt: 210.07 g/mol
InChI Key: WUXQXAJZTZLYLQ-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1H-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound. Indoles are significant in both natural products and synthetic chemistry due to their presence in many alkaloids and biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-1H-indole typically involves the bromination of 5-methyl-1H-indole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst like ferric chloride (FeCl3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and safety. The use of automated systems for the addition of reagents and precise temperature control can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methyl-1H-indole undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at the bromine or methyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Reagents such as sodium hydride (NaH) for deprotonation and various alkyl halides for nucleophilic substitution are employed.

Major Products Formed:

  • Oxidation: Oxindole derivatives.

  • Reduction: Reduced indole derivatives.

  • Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

3-Bromo-5-methyl-1H-indole has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 3-Bromo-5-methyl-1H-indole exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

3-Bromo-5-methyl-1H-indole is structurally similar to other brominated indoles, such as 5-bromo-1H-indole-3-carboxylic acid methyl ester. its unique substitution pattern at the 3 and 5 positions gives it distinct chemical and biological properties. Other similar compounds include:

  • 5-Bromo-3-methyl-1H-indole-2-carboxylic acid

  • 5-Bromo-1H-indole-3-carboxylic acid methyl ester

These compounds differ in their functional groups and positions of substitution, leading to variations in their reactivity and biological activity.

Properties

IUPAC Name

3-bromo-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXQXAJZTZLYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652078
Record name 3-Bromo-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-62-0
Record name 3-Bromo-5-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003708-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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